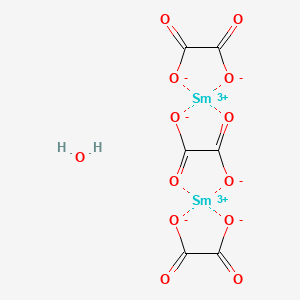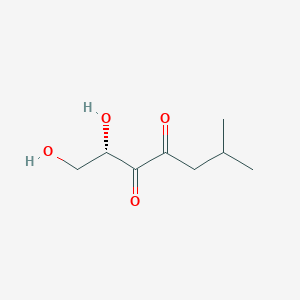
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione: is an organic compound with the molecular formula C8H14O4 It is characterized by the presence of two hydroxyl groups and a ketone group, making it a versatile molecule in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and the process is often monitored using advanced analytical techniques to ensure product purity and consistency.
化学反应分析
Types of Reactions
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as dihydroxy ketones, secondary alcohols, and substituted heptanediones, which can be further utilized in different applications.
科学研究应用
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
作用机制
The mechanism of action of 2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in metabolic pathways or cellular processes, resulting in the observed biological effects.
相似化合物的比较
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione can be compared with other similar compounds such as:
1,2-Dihydroxy-3,4-heptanedione: Lacks the methyl group, which may affect its reactivity and biological activity.
1,2-Dihydroxy-6-methyl-3,4-octanedione: Has an additional carbon in the chain, which can influence its physical and chemical properties.
1,2-Dihydroxy-6-methyl-3,4-pentanedione: Shorter carbon chain, leading to different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it a valuable compound in various applications.
属性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC 名称 |
(2S)-1,2-dihydroxy-6-methylheptane-3,4-dione |
InChI |
InChI=1S/C8H14O4/c1-5(2)3-6(10)8(12)7(11)4-9/h5,7,9,11H,3-4H2,1-2H3/t7-/m0/s1 |
InChI 键 |
UKHFWTSLPZTZFU-ZETCQYMHSA-N |
手性 SMILES |
CC(C)CC(=O)C(=O)[C@H](CO)O |
规范 SMILES |
CC(C)CC(=O)C(=O)C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


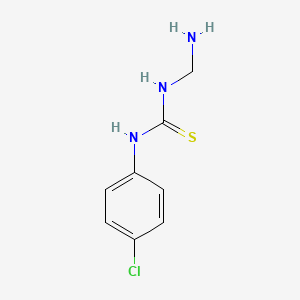
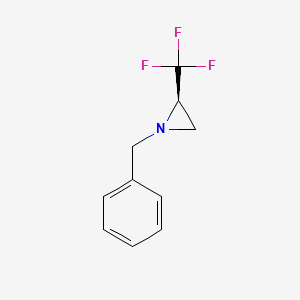
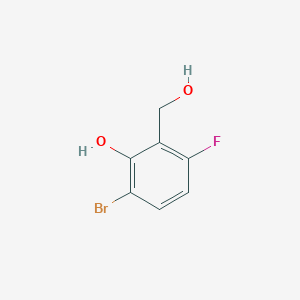
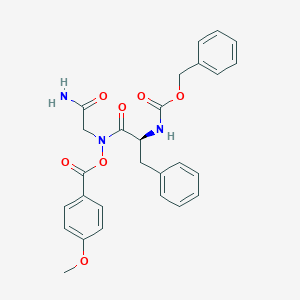

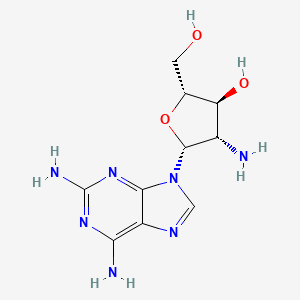
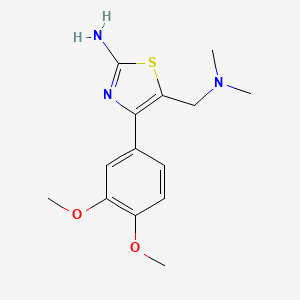
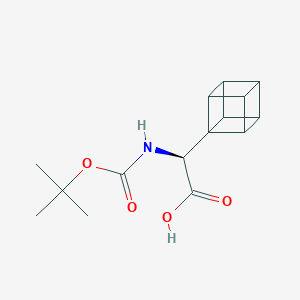

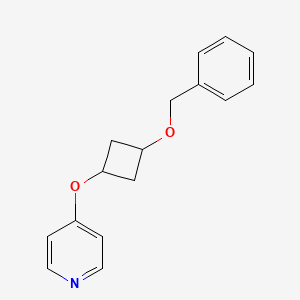
![1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone](/img/structure/B12835255.png)
![sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene](/img/structure/B12835258.png)
